molecular formula C5H9NO B1600563 (R)-4-Methylpyrrolidin-2-one CAS No. 260061-31-2

(R)-4-Methylpyrrolidin-2-one

Cat. No.: B1600563
CAS No.: 260061-31-2
M. Wt: 99.13 g/mol
InChI Key: YRKRGYRYEQYTOH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-4-Methyl-2-pyrrolidinone from readily available starting materials such as ®-4-Methyl-2-pyrrolidinone.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved using various cyclization agents and conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods: In industrial settings, the production of ®-4-Methylpyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation to achieve the desired reduction and cyclization.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Implementing automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

®-4-Methylpyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

    4-Methylpyrrolidin-2-one: The non-chiral counterpart of ®-4-Methylpyrrolidin-2-one.

    N-Methylpyrrolidin-2-one: A structurally similar compound with a methyl group on the nitrogen atom.

    Pyrrolidin-2-one: The parent compound without the methyl substitution.

Uniqueness: ®-4-Methylpyrrolidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties and potential enantioselective interactions in various applications. This distinguishes it from its non-chiral and differently substituted counterparts.

Properties

IUPAC Name

(4R)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRGYRYEQYTOH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460047
Record name (R)-4-Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260061-31-2
Record name (R)-4-Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Methylpyrrolidin-2-one
Reactant of Route 2
(R)-4-Methylpyrrolidin-2-one
Reactant of Route 3
(R)-4-Methylpyrrolidin-2-one
Reactant of Route 4
(R)-4-Methylpyrrolidin-2-one
Reactant of Route 5
(R)-4-Methylpyrrolidin-2-one
Reactant of Route 6
(R)-4-Methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.